molecular formula C22H17N B3030389 4-(Naphthalen-2-yl)-N-phenylaniline CAS No. 897671-79-3

4-(Naphthalen-2-yl)-N-phenylaniline

Cat. No.: B3030389
CAS No.: 897671-79-3
M. Wt: 295.4 g/mol
InChI Key: DWOMBPYCHOPPQS-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)-N-phenylaniline, also known as this compound, is a useful research compound. Its molecular formula is C22H17N and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.136099547 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Host Materials for OLEDs :

    • Naphthalene-based materials, including those related to 4-(Naphthalen-2-yl)-N-phenylaniline, have been used in the development of red phosphorescent organic light-emitting diodes (PHOLEDs). These materials demonstrate efficient energy transfer and reduced concentration quenching, leading to high device performance at low doping concentrations (Li et al., 2018).
  • Luminescent Lanthanide Complexes :

    • Studies have explored 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes, revealing an effective energy-transfer pathway in luminescent lanthanide complexes. This research sheds light on the potential use of such naphthalene derivatives in various applications involving luminescent materials (Kim et al., 2006).
  • Antibacterial Agents :

    • Naphthalene derivatives have been synthesized and found to be potent antibacterial agents, demonstrating significant efficacy against various bacterial strains. These findings suggest the utility of naphthalene derivatives in the development of new antibacterial drugs (Abbasi et al., 2015).
  • Aggregation-Induced Emission Materials :

    • Novel materials based on naphthalene units have been designed for aggregation-induced emission (AIE) applications. These materials demonstrate potential for use as fluorescence probes, offering rapid response, high sensitivity, and selectivity (Abdurahman et al., 2020).
  • Anti-Parkinson's Screening :

    • Compounds derived from naphthalen-1-yl have been synthesized and evaluated for anti-Parkinson's activity. Some derivatives showed potent free radical scavenging activity, suggesting their potential in anti-Parkinson's pharmacology (Gomathy et al., 2012).
  • Anticancer Evaluation :

    • Certain naphthalene derivatives have been synthesized and evaluated for their anticancer properties, with some showing significant activity against cancer cell lines. This highlights the potential of these compounds in cancer treatment (Salahuddin et al., 2014).
  • Chemosensors for Metal Ions :

    • Naphthalene derivatives have been used to create chemosensors for transition metal ions, exhibiting remarkable selectivity and color change upon complexation with specific ions. This application is significant in chemical sensing technologies (Gosavi-Mirkute et al., 2017).

Future Directions

The future directions for research on “4-(Naphthalen-2-yl)-N-phenylaniline” would depend on its specific properties and potential applications. It could be interesting to explore its potential uses in materials science, medicinal chemistry, or other fields .

Properties

IUPAC Name

4-naphthalen-2-yl-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N/c1-2-8-21(9-3-1)23-22-14-12-18(13-15-22)20-11-10-17-6-4-5-7-19(17)16-20/h1-16,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOMBPYCHOPPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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